molecular formula C8H14N4 B14736829 N,N'-Dicyanomethyl-N,N'-dimethylethylenediamine CAS No. 5766-68-7

N,N'-Dicyanomethyl-N,N'-dimethylethylenediamine

Cat. No.: B14736829
CAS No.: 5766-68-7
M. Wt: 166.22 g/mol
InChI Key: XIRHPUATWAYWSH-UHFFFAOYSA-N
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Description

N,N’-Dicyanomethyl-N,N’-dimethylethylenediamine is an organic compound that contains nitrogen atoms. It is a derivative of ethylenediamine, where the hydrogen atoms are replaced by dicyanomethyl and dimethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dicyanomethyl-N,N’-dimethylethylenediamine typically involves the reaction of ethylenediamine with dicyanomethane and dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-Dicyanomethyl-N,N’-dimethylethylenediamine involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dicyanomethyl-N,N’-dimethylethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the cyano groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with fewer cyano groups.

    Substitution: Substituted derivatives with different functional groups replacing the cyano groups.

Scientific Research Applications

N,N’-Dicyanomethyl-N,N’-dimethylethylenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N’-Dicyanomethyl-N,N’-dimethylethylenediamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylethylenediamine: A simpler derivative of ethylenediamine with only dimethyl groups.

    N,N’-Dicyanoethylenediamine: A derivative with cyano groups but without the dimethyl groups.

Uniqueness

N,N’-Dicyanomethyl-N,N’-dimethylethylenediamine is unique due to the presence of both dicyanomethyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its simpler counterparts.

Properties

IUPAC Name

2-[2-[cyanomethyl(methyl)amino]ethyl-methylamino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-11(5-3-9)7-8-12(2)6-4-10/h5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRHPUATWAYWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)CC#N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206361
Record name Acetonitrile, (N,N'-dimethylethylenedinitrilo)di-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5766-68-7
Record name Acetonitrile, (N,N'-dimethylethylenedinitrilo)di-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005766687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, (N,N'-dimethylethylenedinitrilo)di-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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